n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine
Description
n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a 2-methylthiazole substituent. The thiazole ring may confer unique electronic and steric properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H12N2S/c1-6-9-4-8(11-6)5-10-7-2-3-7/h4,7,10H,2-3,5H2,1H3 |
InChI Key |
HXCIORKGPOEIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine typically involves the reaction of 2-methylthiazole with cyclopropanamine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve heating the reactants under reflux conditions to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve bulk manufacturing techniques. This includes the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties .
Medicine: The compound is investigated for its potential therapeutic applications. Thiazole-containing compounds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents .
Industry: In the industrial sector, this compound is used in the production of dyes, fungicides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to modulate these molecular targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key structural analogs and their properties are summarized below:
*Deduced from structural analysis.
Key Observations :
- Substituent Impact: The thiazole ring in the target compound introduces sulfur-based aromaticity, contrasting with nitrophenyl (electron-withdrawing) or pyrazole (electron-rich) groups in analogs.
- Molecular Weight : The target compound’s lower molecular weight (~167 g/mol) may enhance bioavailability compared to bulkier analogs like C₁₄H₁₄N₂O₂S (274 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
